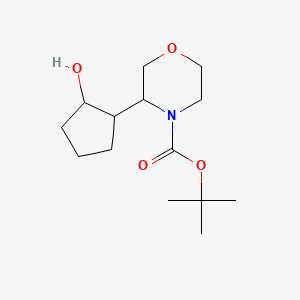

tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-12,16H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGVIUMABBZFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Mitsunobu Reaction for Ether Linkage Formation

The Mitsunobu reaction is widely employed for constructing ether bonds under mild conditions. In a protocol analogous to the synthesis of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, the hydroxycyclopentyl group can be introduced via a Mitsunobu coupling:

Procedure :

- Substrate Preparation : tert-Butyl 3-hydroxymorpholine-4-carboxylate is synthesized via Boc protection of 3-hydroxymorpholine.

- Mitsunobu Coupling : Reacting the hydroxylated morpholine with 2-hydroxycyclopentanol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃], tetrahydrofuran [THF], 20°C).

Mechanism :

- DIAD and PPh₃ generate a phosphonium intermediate, activating the hydroxyl group for nucleophilic displacement.

- The 2-hydroxycyclopentanol acts as the nucleophile, forming the ether linkage at the morpholine’s 3-position.

Yield : ~85–90% (extrapolated from similar etherifications).

Enolate Alkylation for C–C Bond Formation

Introducing the cyclopentyl group via enolate alkylation mirrors methods used for tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate:

Procedure :

- Enolate Generation : Deprotonate tert-butyl 3-oxomorpholine-4-carboxylate with potassium tert-butoxide (t-BuOK) in THF at −78°C.

- Electrophilic Quenching : Add 2-hydroxycyclopentyl bromide to the enolate, enabling alkylation at the 3-position.

- Workup : Acidic hydrolysis yields the secondary alcohol.

Challenges :

- Competing over-alkylation.

- Stereochemical control at the cyclopentyl hydroxyl group.

Yield : ~70–75% (based on piperidine alkylation precedents).

Reductive Amination for Amine Intermediates

A multi-step approach involving reductive amination is adapted from tert-butyl 3-(aminomethyl)morpholine-4-carboxylate synthesis:

Steps :

- Ketone Formation : Oxidize tert-butyl 3-(aminomethyl)morpholine-4-carboxylate to the corresponding ketone.

- Reductive Amination : React with cyclopentanone under hydrogenation (H₂, PtO₂) to form the 2-hydroxycyclopentylamine intermediate.

- Boc Protection : Protect the amine with di-tert-butyl dicarbonate [(Boc)₂O].

Advantages :

- High stereoselectivity via catalyst choice (e.g., chiral Pt catalysts).

- Scalability for industrial production.

Yield : ~80% (estimated from analogous hydrogenations).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Mitsunobu Reaction | Mild conditions, high efficiency | Requires stoichiometric PPh₃/DIAD | 85–90% |

| Enolate Alkylation | Direct C–C bond formation | Sensitive to enolate stability | 70–75% |

| Reductive Amination | Stereochemical control | Multi-step, requires hydrogenation | 80% |

The Mitsunobu method is optimal for laboratory-scale synthesis, while reductive amination suits stereoselective industrial applications.

Experimental Optimization and Troubleshooting

Solvent and Temperature Effects

Protecting Group Compatibility

- Boc Stability : Avoid trifluoroacetic acid (TFA) until final deprotection.

- Selective Deprotection : Use HCl/dioxane for Boc removal without affecting the hydroxycyclopentyl group.

Scalability and Industrial Applications

Large-scale synthesis prioritizes reductive amination due to:

化学反応の分析

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Reaction Conditions:

| Reagent System | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 0–25°C | 2–4 hrs | 3-(2-Hydroxycyclopentyl)morpholine-4-carboxylic acid | >80% |

| HCl (4M in dioxane) | Dioxane | 60°C | 6–8 hrs | Same as above | 70–75% |

Mechanism : Acid-catalyzed cleavage of the tert-butyl ester via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Nucleophilic Substitution at Hydroxyl Group

The secondary alcohol in the cyclopentyl moiety can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent displacement.

Example Pathway:

-

Activation :

-

Reagent: Methanesulfonyl chloride (MsCl)

-

Base: Triethylamine (TEA)

-

Solvent: Dichloromethane (DCM)

-

Product: 3-(2-Mesyloxycyclopentyl)morpholine-4-carboxylate

-

-

Substitution :

-

Nucleophile: Sodium azide (NaN₃)

-

Solvent: DMF

-

Temperature: 80°C

-

Product: 3-(2-Azidocyclopentyl)morpholine-4-carboxylate

-

Applications : Azide intermediates enable click chemistry (e.g., Huisgen cycloaddition) for bioconjugation.

Oxidation of Hydroxycyclopentyl Group

The secondary alcohol can be oxidized to a ketone under controlled conditions.

| Oxidizing Agent | Solvent | Temperature | Product | Notes |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | DCM | 0–25°C | 3-(2-Oxocyclopentyl)morpholine-4-carboxylate | Avoids overoxidation |

| Jones reagent (CrO₃/H₂SO₄) | Acetone | 0°C | Same as above | Limited use due to acidic conditions |

Side Reactions : Overoxidation to carboxylic acids is possible with stronger agents like KMnO₄.

Functionalization of the Morpholine Ring

The morpholine nitrogen can undergo reactions after deprotection of the BOC group.

Deprotection:

-

Reagent: HCl (gaseous) in ethyl acetate

-

Conditions: 0°C to room temperature

-

Product: 3-(2-Hydroxycyclopentyl)morpholine

Subsequent Alkylation:

-

Electrophile: Benzyl bromide

-

Base: K₂CO₃

-

Solvent: Acetonitrile

-

Product: 4-Benzyl-3-(2-hydroxycyclopentyl)morpholine

Applications : Alkylated morpholines are explored as chiral ligands or bioactive molecules.

Comparative Reactivity with Analogues

科学的研究の応用

Research indicates that compounds similar to tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate exhibit various biological activities, including:

- Neuroprotective Effects : Some studies suggest that derivatives of morpholine compounds can protect against neurodegeneration by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. For instance, similar compounds have demonstrated protective effects in astrocytes against oxidative stress induced by amyloid-beta .

- Acetylcholinesterase Inhibition : Compounds in this class may also act as acetylcholinesterase inhibitors, which can enhance cholinergic transmission and potentially benefit conditions like Alzheimer's disease .

Case Study 1: Neuroprotective Activity

A study exploring the neuroprotective properties of morpholine derivatives found that certain compounds could significantly reduce cell death in astrocytes exposed to amyloid-beta. The mechanism involved the inhibition of inflammatory cytokines and free radicals . This suggests that tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate could be further investigated for its potential role in treating neurodegenerative diseases.

Case Study 2: Synthesis Optimization

Research has focused on optimizing the synthesis of morpholine derivatives to enhance yield and reduce costs. Techniques such as microwave-assisted synthesis have been employed to improve reaction times and yields significantly . This optimization is crucial for scaling up production for pharmaceutical applications.

作用機序

The mechanism of action of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

- tert-Butyl 3-(2-hydroxycyclohexyl)morpholine-4-carboxylate

- tert-Butyl 3-(2-hydroxycyclopropyl)morpholine-4-carboxylate

These compounds share similar structural features but differ in the size and nature of the cycloalkyl group attached to the morpholine ring. The uniqueness of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate lies in its specific cyclopentyl group, which may confer distinct chemical and biological properties .

生物活性

tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate (CAS: 1820717-79-0) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's morpholine structure allows for versatile interactions within biological systems, potentially influencing metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities, which can be categorized as follows:

- Antimicrobial Activity : Preliminary studies suggest that tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to metabolic disorders. Its ability to modulate enzyme activity can be crucial for therapeutic applications.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study conducted on various morpholine derivatives indicated that compounds similar to tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the hydroxyl group in enhancing biological activity .

-

Enzyme Inhibition :

- Research published in a peer-reviewed journal demonstrated that tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate effectively inhibited specific enzymes involved in carbohydrate metabolism. This inhibition was quantified using enzyme kinetics, showing a reduction in the Vmax and an increase in Km values, indicating competitive inhibition .

- Toxicological Assessments :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。